

# A Comparative Spectroscopic Analysis of 1-Bromo-4-nitrobenzene and Its Derivatives

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## Compound of Interest

Compound Name: 1-Bromo-4-nitrobenzene

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This guide provides a comprehensive spectroscopic comparison of **1-bromo-4-nitrobenzene** and a selection of its derivatives. By examining the effects of various substituents on the spectral properties of the parent compound, this document aims to serve as a valuable resource for the structural elucidation and characterization of this class of molecules. The guide summarizes key quantitative data from Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to support reproducible research.

## Spectroscopic Data Summary

The following tables present a compilation of spectroscopic data for **1-bromo-4-nitrobenzene** and its derivatives. These derivatives have been selected to illustrate the influence of both electron-donating and electron-withdrawing groups on the spectral characteristics of the aromatic ring.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\delta$ , ppm) in  $\text{CDCl}_3$

Compound	H-2	H-3	H-5	H-6	Other Protons
1-Bromo-4-nitrobenzene	8.10 (d, J=9.1 Hz)	7.69 (d, J=9.1 Hz)	7.69 (d, J=9.1 Hz)	8.10 (d, J=9.1 Hz)	-
1-Bromo-2-methyl-4-nitrobenzene	-	7.91 (d, J=8.7 Hz)	7.60 (dd, J=8.7, 2.1 Hz)	8.20 (d, J=2.1 Hz)	2.51 (s, 3H, CH <sub>3</sub> )
1-Bromo-4-nitro-2-methoxybenzene	-	7.75 (d, J=9.0 Hz)	7.42 (dd, J=9.0, 2.7 Hz)	7.20 (d, J=2.7 Hz)	3.95 (s, 3H, OCH <sub>3</sub> )
1-Bromo-2-chloro-4-nitrobenzene	-	8.13 (d, J=2.4 Hz)	7.70 (dd, J=8.8, 2.4 Hz)	7.95 (d, J=8.8 Hz)	-
4-Bromo-3-nitrobenzonitrile	8.35 (d, J=1.9 Hz)	-	7.98 (dd, J=8.4, 1.9 Hz)	8.07 (d, J=8.4 Hz)	-
1-Bromo-4-nitro-2-(trifluoromethyl)benzene	-	8.42 (d, J=2.3 Hz)	7.95 (dd, J=8.8, 2.3 Hz)	8.15 (d, J=8.8 Hz)	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data (δ, ppm) in CDCl<sub>3</sub>

Compound	C-1	C-2	C-3	C-4	C-5	C-6	Other Carbon s
1-Bromo-4-nitrobenzene	122.0	132.5	124.5	148.0	124.5	132.5	-
1-Bromo-2-methyl-4-nitrobenzene	120.8	135.1	132.6	147.2	125.1	129.8	21.5 (CH <sub>3</sub> )
1-Bromo-4-nitro-2-methoxybenzene	112.1	155.8	115.4	142.1	126.9	114.8	56.7 (OCH <sub>3</sub> )
1-Bromo-2-chloro-4-nitrobenzene	121.2	133.8	128.1	147.8	126.2	131.5	-
4-Bromo-3-nitrobenzonitrile	125.1	137.9	133.2	115.8	130.5	139.1	116.4 (CN)
1-Bromo-4-nitro-2-(trifluoromethyl)benzene	118.9	131.5 (q, J=35 Hz)	124.2 (q, J=4 Hz)	149.5	127.8	134.1	121.9 (q, J=273 Hz, CF <sub>3</sub> )

Table 3: Key IR Absorption Bands (cm<sup>-1</sup>) (KBr Pellet)

Compound	$\nu(\text{C-Br})$	$\nu(\text{NO}_2)$ symmetric	$\nu(\text{NO}_2)$ asymmetric	$\nu(\text{C=C})$ aromatic	$\nu(\text{C-H})$ aromatic	Other Key Bands
1-Bromo-4-nitrobenzene	~680	~1345	~1520	~1600, 1475	~3100	-
1-Bromo-2-methyl-4-nitrobenzene	~670	~1350	~1515	~1610, 1480	~3080	~2920 (C-H aliphatic)
1-Bromo-4-nitro-2-methoxybenzene	~660	~1340	~1525	~1605, 1490	~3090	~1250 (C-O stretch)
1-Bromo-2-chloro-4-nitrobenzene	~690	~1355	~1530	~1590, 1470	~3110	~830 (C-Cl)
4-Bromo-3-nitrobenzonitrile	~685	~1360	~1535	~1595, 1465	~3100	~2230 (C≡N stretch)
1-Bromo-4-nitro-2-(trifluoromethyl)benzene	~675	~1350	~1540	~1615, 1485	~3090	~1140, 1180 (C-F stretch)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compound	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , L mol <sup>-1</sup> cm <sup>-1</sup> )
1-Bromo-4-nitrobenzene	269	11,000
1-Bromo-2-methyl-4-nitrobenzene	275	10,500
1-Bromo-4-nitro-2-methoxybenzene	285	9,800
1-Bromo-2-chloro-4-nitrobenzene	265	12,500
4-Bromo-3-nitrobenzonitrile	258	14,000
1-Bromo-4-nitro-2-(trifluoromethyl)benzene	262	13,200

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Formula	Molecular Weight	Key Fragmentation Peaks (m/z)
1-Bromo-4-nitrobenzene	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>	201.01	203/201 (M <sup>+</sup> ), 157/155, 127, 76
1-Bromo-2-methyl-4-nitrobenzene	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	215.04	217/215 (M <sup>+</sup> ), 171/169, 139, 91
1-Bromo-4-nitro-2-methoxybenzene	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	231.04	233/231 (M <sup>+</sup> ), 187/185, 157/155, 107
1-Bromo-2-chloro-4-nitrobenzene	C <sub>6</sub> H <sub>3</sub> BrClNO <sub>2</sub>	235.45	237/235/233 (M <sup>+</sup> ), 191/189/187, 156/154, 75
4-Bromo-3-nitrobenzonitrile	C <sub>7</sub> H <sub>3</sub> BrN <sub>2</sub> O <sub>2</sub>	226.02	228/226 (M <sup>+</sup> ), 182/180, 152/150, 101
1-Bromo-4-nitro-2-(trifluoromethyl)benzene	C <sub>7</sub> H <sub>3</sub> BrF <sub>3</sub> NO <sub>2</sub>	270.00	271/269 (M <sup>+</sup> ), 225/223, 195/193, 144

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard procedures for the analysis of aromatic nitro compounds.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of the solid sample and transfer it to a clean, dry vial.
  - Add approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) to the vial.
  - Gently agitate or sonicate the vial to ensure complete dissolution of the sample.
  - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

- Cap the NMR tube securely.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz
  - Pulse Sequence: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 3.98 s
  - Spectral Width: 20.5 ppm
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz
  - Pulse Sequence: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Acquisition Time: 1.36 s
  - Spectral Width: 238 ppm

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of the crystalline sample into a fine powder using an agate mortar and pestle.
  - Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

- Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- Instrument Parameters:
  - Spectrometer: FTIR spectrometer equipped with a DTGS detector.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32
  - A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of approximately  $10^{-3}$  M.
  - Perform serial dilutions to obtain a final concentration of approximately  $10^{-5}$  M.
  - Use a quartz cuvette with a 1 cm path length.
- Instrument Parameters:
  - Spectrometer: Dual-beam UV-Vis spectrophotometer.
  - Wavelength Range: 200-400 nm.
  - Scan Speed: Medium.
  - A baseline correction should be performed using a cuvette filled with pure ethanol.

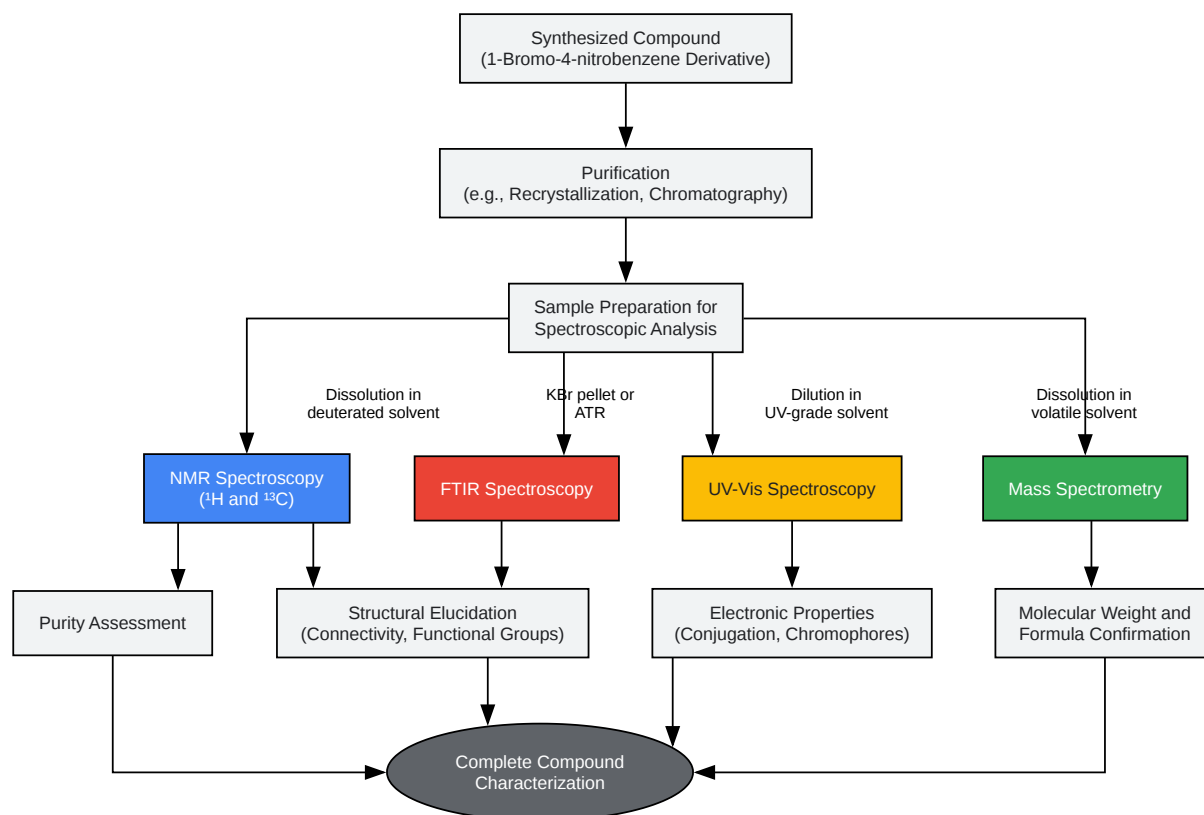
## Mass Spectrometry (MS)



- Sample Introduction:
  - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
  - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI)
  - Electron Energy: 70 eV
  - Source Temperature: 230 °C
  - Mass Range: m/z 50-500

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel **1-bromo-4-nitrobenzene** derivative.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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